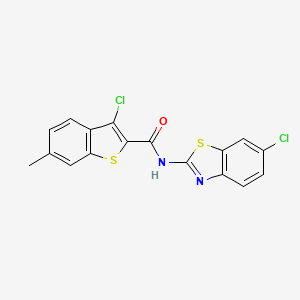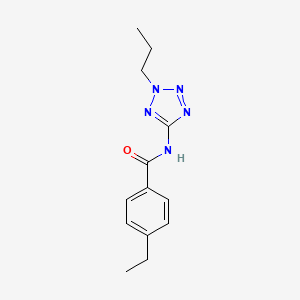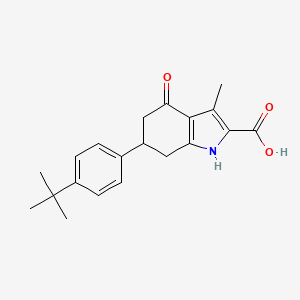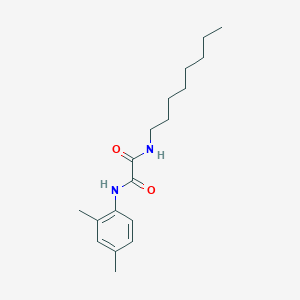![molecular formula C22H18F3N3O3 B4854983 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4854983.png)
2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide
説明
2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound, also known as HDPH, has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide is not fully understood. However, several studies have reported that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting the activity of HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and the reduction of oxidative stress.
実験室実験の利点と制限
2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound exhibits potent anticancer and anti-inflammatory activity, making it a valuable tool for studying these diseases. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
将来の方向性
There are several future directions for research on 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide. One area of interest is the development of novel this compound analogs with improved potency and selectivity. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on different cell types. Furthermore, the potential use of this compound as a neuroprotective agent and in the treatment of other diseases, such as diabetes and cardiovascular disease, should be explored. Overall, this compound has significant potential for therapeutic applications, and further research is needed to fully understand its potential.
Conclusion:
This compound is a promising chemical compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of this compound and its future applications in the field of medicine.
科学的研究の応用
2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been studied extensively for its potential therapeutic applications. Several research studies have reported that this compound exhibits anticancer activity by inhibiting the growth of cancer cells. This compound has also been reported to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been studied for its potential use as an antioxidant and as a neuroprotective agent.
特性
IUPAC Name |
1-[(2-hydroxy-2,2-diphenylacetyl)amino]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3/c23-22(24,25)17-12-7-13-18(14-17)26-20(30)28-27-19(29)21(31,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,31H,(H,27,29)(H2,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJBSRZTMYQHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC(=O)NC3=CC=CC(=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4854902.png)

![N-(5-chloro-2-methylphenyl)-2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4854911.png)
![N-(4-chlorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4854919.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4854935.png)



![1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine](/img/structure/B4854956.png)

![N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide](/img/structure/B4854970.png)

![9-(difluoromethyl)-2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4854987.png)
